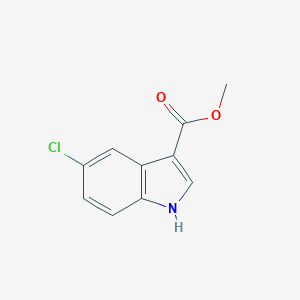

Methyl 5-chloro-1H-indole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNXAQPCYKEICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578935 | |

| Record name | Methyl 5-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172595-67-4 | |

| Record name | 1H-Indole-3-carboxylic acid, 5-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172595-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-chloro-1H-indole-3-carboxylate: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis of Methyl 5-chloro-1H-indole-3-carboxylate, a key intermediate in pharmaceutical research and development. The document delves into the strategic considerations behind selecting a synthetic route, detailed experimental protocols, and the analytical techniques required for the validation of the final product.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, 5-chloro-substituted indoles are of significant interest due to their prevalence in a range of biologically active compounds. This compound serves as a crucial building block for the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[1][2] This guide will focus on a robust and well-documented synthetic pathway to this valuable compound, proceeding through the synthesis of its carboxylic acid precursor followed by esterification.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through several established indole-forming reactions. Among the most prominent are the Fischer, Bartoli, and Reissert indole syntheses. For this guide, we will focus on a synthetic strategy that leverages the well-established Japp-Klingemann reaction to prepare a key hydrazone intermediate, which is then cyclized via the Fischer indole synthesis to yield 5-chloro-1H-indole-3-carboxylic acid. This intermediate is subsequently esterified to afford the target molecule. This approach is selected for its reliability, scalability, and the commercial availability of the starting materials.

The overall synthetic pathway is depicted below:

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Part 1: Synthesis of 5-Chloro-1H-indole-3-carboxylic acid via the Japp-Klingemann and Fischer Indole Synthesis

The initial phase of the synthesis involves the preparation of a key hydrazone intermediate via the Japp-Klingemann reaction, followed by its cyclization to the indole carboxylic acid using the Fischer indole synthesis.[3][4]

Step 1: Diazotization of 4-Chloroaniline

This step involves the conversion of the primary aromatic amine, 4-chloroaniline, into a diazonium salt.

-

Materials:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Water

-

Ice

-

-

Procedure:

-

In a flask, dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.

-

The resulting diazonium salt solution is kept cold and used immediately in the next step.

-

Step 2: Japp-Klingemann Reaction to form the Hydrazone Intermediate

The freshly prepared diazonium salt is reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, to form the corresponding hydrazone.[5][6][7][8]

-

Materials:

-

4-Chlorobenzenediazonium chloride solution (from Step 1)

-

Ethyl 2-methylacetoacetate

-

Sodium Acetate

-

Ethanol

-

Water

-

Ice

-

-

Procedure:

-

In a separate larger flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the mixture to warm to room temperature and stir overnight.

-

The precipitated crude hydrazone is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Step 3: Fischer Indole Synthesis to form 5-Chloro-1H-indole-3-carboxylic acid

The synthesized hydrazone is cyclized under acidic conditions to form the indole ring.[3][9][10]

-

Materials:

-

Hydrazone intermediate (from Step 2)

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

-

Ice water

-

-

Procedure:

-

Heat the acidic catalyst (e.g., polyphosphoric acid) to a suitable temperature (typically 80-100 °C).

-

Gradually add the hydrazone intermediate to the hot acid with stirring.

-

After the addition is complete, continue heating and stirring for a specified time until the reaction is complete (monitored by TLC).

-

Carefully pour the hot reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude 5-chloro-1H-indole-3-carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[11][12]

-

Part 2: Esterification to this compound

The final step is the conversion of the carboxylic acid to its methyl ester. A common and effective method is Fischer-Speier esterification.[13]

-

Materials:

-

5-Chloro-1H-indole-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

Suspend 5-chloro-1H-indole-3-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈ClNO₂ | [2] |

| Molecular Weight | 209.63 g/mol | [2] |

| Appearance | Off-white to pinkish solid | [2] |

| Purity | ≥ 98% | [2] |

Spectroscopic Data:

While specific, peer-reviewed spectral data for the target molecule was not found in the initial search, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of the closely related 5-chloro-1H-indole and methyl indole-3-carboxylate.[14][15]

-

¹H NMR (predicted):

-

A broad singlet for the N-H proton (δ ~8.0-8.5 ppm).

-

A singlet for the C2-H proton (δ ~8.0 ppm).

-

A doublet for the C4-H proton (δ ~7.8 ppm).

-

A doublet of doublets for the C6-H proton (δ ~7.2 ppm).

-

A doublet for the C7-H proton (δ ~7.4 ppm).

-

A singlet for the methyl ester protons (δ ~3.8-3.9 ppm).

-

-

¹³C NMR (predicted):

-

The carbonyl carbon of the ester will appear around δ 165 ppm.

-

Aromatic carbons will resonate in the region of δ 110-140 ppm. The carbon bearing the chlorine (C5) will be shifted accordingly.

-

The methyl ester carbon will be observed around δ 51-52 ppm.

-

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for optimizing the synthesis and troubleshooting potential issues.

Japp-Klingemann Reaction Mechanism:

Caption: Simplified mechanism of the Japp-Klingemann reaction.

The reaction begins with the deprotonation of the β-ketoester to form an enolate, which then acts as a nucleophile, attacking the diazonium salt. The resulting azo compound undergoes hydrolysis and rearrangement to yield the stable hydrazone.[4][5]

Fischer Indole Synthesis Mechanism:

Caption: Key steps in the Fischer indole synthesis mechanism.

The Fischer indole synthesis commences with the acid-catalyzed tautomerization of the hydrazone to its enehydrazine form.[3] This is followed by a crucial[16][16]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[3][10]

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. By employing the Japp-Klingemann reaction followed by the Fischer indole synthesis to construct the core indole structure and a subsequent esterification, this valuable pharmaceutical intermediate can be obtained in good yield. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals working in the field of heterocyclic chemistry.

References

-

Fischer indole synthesis. (2023, November 28). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. (2005). Synlett, 2005(1), 42-48. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved January 8, 2026, from [Link]

-

Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. Retrieved January 8, 2026, from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2491-2498. [Link]

-

Japp–Klingemann reaction. (2023, October 29). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

New 3H-indole synthesis by Fischer's method. Part I. (2010). Molecules, 15(4), 2491–2498. [Link]

-

Japp-Klingemann Reaction. (n.d.). SynArchive. Retrieved January 8, 2026, from [Link]

-

Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. (n.d.). Mol-Instincts. Retrieved January 8, 2026, from [Link]

-

5-Chloro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

- US Patent No. US4377699A. (1983). Google Patents.

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved January 8, 2026, from [Link]

-

5-Chloro-1H-indole-3-carboxylic acid methyl ester | 172595-67-4. (n.d.). J&K Scientific. Retrieved January 8, 2026, from [Link]

-

Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 8, 2026, from [Link]

-

The Japp-Klingemann Reaction. (n.d.). Organic Reactions. Retrieved January 8, 2026, from [Link]

-

Methyl 5-chloro-1H-indole-2-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

5-Chloro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E, 68(1), o145. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. Japp-Klingemann_reaction [chemeurope.com]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicreactions.org [organicreactions.org]

- 9. scispace.com [scispace.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 14. tetratek.com.tr [tetratek.com.tr]

- 15. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

"Methyl 5-chloro-1H-indole-3-carboxylate CAS number"

An In-Depth Technical Guide to Methyl 5-chloro-1H-indole-3-carboxylate

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless natural products and synthetic pharmaceuticals.[1] Halogenated derivatives, in particular, have garnered significant attention for their unique electronic properties and ability to serve as versatile intermediates. Among these, this compound has emerged as a critical building block in modern drug discovery. Its structure combines the privileged indole nucleus with a strategically placed chlorine atom and a reactive carboxylate group, making it an ideal precursor for complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, CAS Number 172595-67-4 , for researchers, scientists, and drug development professionals.[2][3][4][5] We will delve into its fundamental properties, established synthesis protocols, detailed analytical characterization, and its significant applications as a key intermediate in the development of targeted therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. This compound is typically supplied as an off-white to pinkish solid with a purity of 98% or higher.[6]

| Property | Value | Source(s) |

| CAS Number | 172595-67-4 | [2][3][4][5] |

| Molecular Formula | C₁₀H₈ClNO₂ | [2][4][6] |

| Molecular Weight | 209.63 g/mol | [2][4][6] |

| Appearance | Off-white to pinkish solid | [6] |

| Purity | ≥ 98% | [6] |

| IUPAC Name | This compound | [4] |

| Storage | Store refrigerated at 0-8 °C | [6] |

Safety & Handling

As with any chlorinated heterocyclic compound, appropriate safety measures are essential. Based on available safety data sheets, this compound presents the following hazards:

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[8]

-

Response: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

-

Storage: Store in a well-ventilated place with the container tightly closed.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

-

Synthesis Pathway: The Fischer Indole Synthesis

The most reliable and widely adopted method for constructing the indole core is the Fischer indole synthesis, first discovered in 1883.[7][10][11] This reaction is a robust choice for producing this compound from commercially available starting materials. The synthesis proceeds via the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with an appropriate keto-ester, in this case, methyl pyruvate.

The causality behind this choice lies in its efficiency and predictability. The reaction mechanism involves the formation of a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst, undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the energetically favorable aromatic indole ring.[10][12]

Caption: Generalized workflow for the Fischer indole synthesis.

Detailed Experimental Protocol

This protocol is adapted from established Fischer indole synthesis procedures.[11][12][13]

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add methyl pyruvate (1.0-1.1 eq) dropwise to the stirring solution at room temperature.

-

Continue stirring for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. The intermediate can be isolated or used directly in the next step.

-

-

Indolization (Cyclization):

-

To the flask containing the hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice.[11] Alternatively, Lewis acids like zinc chloride can be used.[10]

-

Heat the reaction mixture to 80-120 °C and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture over crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.[11]

-

Extract the product into an organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient system to yield the pure this compound.[11]

-

Analytical Characterization

Unambiguous structural confirmation is a critical component of chemical synthesis. A combination of spectroscopic methods provides a self-validating system to confirm the identity and purity of the target compound.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.[14] The data below are predicted based on analysis of the parent compound, Methyl 1H-indole-3-carboxylate, and related 5-chloro-indole derivatives.[6][14][15]

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.1 | br s | 1H | N-H (indole) |

| ~8.2 | d | 1H | H-2 |

| ~8.0 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-7 |

| ~7.2 | dd | 1H | H-6 |

| ~3.8 | s | 3H | -OCH₃ |

| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~164.5 | C=O (ester) |

| ~134.7 | C-7a |

| ~133.0 | C-2 |

| ~128.0 | C-3a |

| ~125.1 | C-5 |

| ~122.0 | C-6 |

| ~120.0 | C-4 |

| ~113.8 | C-7 |

| ~106.0 | C-3 |

| ~51.0 | -OCH₃ |

Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. This will show all carbon signals as singlets. Further structural confirmation can be achieved using 2D NMR experiments like COSY (proton-proton correlations) and HSQC/HMBC (carbon-proton correlations).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Predicted IR Data (KBr Disc) | ||

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3300 | Strong, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1680-1700 | Strong | C=O Stretch (Ester) |

| 1600, 1480 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~800 | Strong | C-Cl Stretch |

Protocol: IR Spectrum Acquisition

-

Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disc.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z ≈ 209.02 (for C₁₀H₈³⁵ClNO₂) and 211.02 (for C₁₀H₈³⁷ClNO₂). The characteristic ~3:1 isotopic pattern for chlorine should be observed.

-

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is recommended for precise mass determination.[8]

Applications in Drug Development & Medicinal Chemistry

This compound is not merely a laboratory curiosity; it is a high-value intermediate in the synthesis of biologically active molecules.[6] Its primary utility lies in serving as a foundational scaffold for compounds targeting critical cellular pathways, particularly in oncology.[1][6]

Research has demonstrated that 5-chloro-indole derivatives are potent inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase.[16][17] Mutations in these kinases, like EGFR T790M and BRAF V600E, are known drivers of tumor growth and resistance to therapy. The 5-chloro-indole scaffold can be elaborated through chemical modification of the C3-carboxylate and the N1-indole positions to create highly specific and potent inhibitors.[16][17]

Caption: Inhibition of the EGFR/BRAF signaling cascade by 5-chloro-indole derivatives.

The synthetic pathway often involves converting the methyl ester at the C3 position into an amide by reaction with various amines.[17] This modification allows for the introduction of diverse chemical functionalities to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting drug candidates. The chlorine atom at the C5 position often plays a crucial role in enhancing potency and modulating the electronic character of the indole ring.

Conclusion

This compound is a compound of significant strategic importance for researchers engaged in pharmaceutical and chemical synthesis. Its well-defined properties, accessible synthesis via the classic Fischer indole reaction, and clear characterization profile make it a reliable and valuable starting material. Its demonstrated utility as a precursor for potent kinase inhibitors underscores its relevance in the ongoing development of targeted therapies for cancer and other diseases. This guide serves as a foundational resource to support the safe and effective application of this versatile chemical building block in advancing scientific discovery.

References

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). American Chemical Society. Retrieved January 8, 2026, from [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. Retrieved January 8, 2026, from [Link]

-

Supporting information for "Iridium-catalyzed N-methylation of indoles and pyrroles with methanol". (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved January 8, 2026, from [Link]

-

Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]

-

Fischer Indole Synthesis. (2014). Chem-Station. Retrieved January 8, 2026, from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. Retrieved January 8, 2026, from [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]

-

New 3H-indole synthesis by Fischer's method. Part I. (2010). PubMed. Retrieved January 8, 2026, from [Link]

-

Methyl indole-3-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

5-Chloro-1H-indole-3-carboxylic acid. (2012). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). MDPI. Retrieved January 8, 2026, from [Link]

-

Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (2014). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 8, 2026, from [Link]

-

5-Chloro-1H-indole-3-carboxylic acid. (2012). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

Sources

- 1. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Methyl 5-chloro-1H-indole-3-carboxylate

This guide provides a comprehensive overview of the known and determinable physical properties of Methyl 5-chloro-1H-indole-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. This document is structured to deliver not just data, but also the scientific context and experimental methodologies necessary for its practical application in a laboratory setting.

Introduction: The Significance of this compound

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. The chloro-substitution at the 5-position and the methyl carboxylate at the 3-position of the indole scaffold provide specific electronic and steric properties that are pivotal for its reactivity and biological activity. A thorough understanding of its physical properties is paramount for its effective use in synthetic protocols, formulation development, and analytical method design.

Compound Identification and Core Characteristics

A precise identification of a chemical entity is the foundation of any scientific investigation. The fundamental identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 172595-67-4 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][2] |

| Molecular Weight | 209.63 g/mol | [1][2] |

| Appearance | Off-white to pinkish solid | [3] |

| Purity | ≥ 98% (Assay) | [3] |

| InChI Key | QFNXAQPCYKEICY-UHFFFAOYSA-N | [1][2] |

| SMILES | COC(=O)C1=CNC2=C1C=C(C=C2)Cl | [1] |

| Storage Conditions | Store at 0-8 °C in a dark, inert atmosphere | [3] |

Physicochemical Properties: Experimental Data and Determination Protocols

While foundational data is readily available, specific experimental values for key physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible databases. This section provides both the limited available information and detailed, field-proven protocols for their experimental determination.

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Experimental Data: Not available in the reviewed literature.

Protocol for Experimental Determination of Melting Point:

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[4]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance.[2]

-

Purity Assessment: A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point

For many organic solids, particularly those with complex aromatic structures, the boiling point is often not determined at atmospheric pressure as the compound may decompose at the high temperatures required for boiling.

Experimental Data: Not available and likely not applicable due to thermal decomposition.

Solubility

The solubility of this compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation. While one source describes its solubility as "favorable" for various reaction conditions, quantitative data is not provided.[3]

Qualitative Solubility Profile (Predicted):

Based on its structure (a moderately polar indole ring with a polar ester group and a nonpolar chlorophenyl moiety), a qualitative solubility profile can be predicted:

-

Soluble in: Chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

-

Slightly soluble to insoluble in: Nonpolar solvents (e.g., hexanes, cyclohexane) and polar protic solvents (e.g., water, ethanol).

Protocol for Experimental Determination of Solubility:

A qualitative and semi-quantitative assessment of solubility can be performed through systematic testing.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of vials.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

-

Observation: The vials are agitated (e.g., vortexed or sonicated) and observed for dissolution at ambient temperature. Visual inspection will determine if the compound is soluble, partially soluble, or insoluble.

-

Semi-Quantitative Analysis: For solvents in which the compound dissolves, further aliquots of the solute can be added until saturation is reached to provide a semi-quantitative measure of solubility (e.g., >10 mg/mL).

Diagram of the Solubility Testing Workflow:

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Data

While not strictly physical properties in the same vein as melting or boiling points, spectroscopic data are intrinsic characteristics of a molecule and are vital for its identification and characterization. Spectroscopic data for this compound, including ¹H NMR, IR, and MS, are available through specialized chemical databases.[5] This information is critical for confirming the structure and purity of the compound.

Safety and Handling

-

Hazard Statements (Presumed): May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

It is imperative to consult a compound-specific SDS from the supplier before handling this chemical.

Conclusion

This compound is a valuable building block in chemical synthesis. This guide has consolidated its core identifying characteristics and provided a framework for the experimental determination of its key physical properties. The provided protocols are designed to be self-validating, enabling researchers to generate reliable data in their own laboratory settings. A thorough understanding and documentation of these properties are essential for ensuring reproducibility and advancing scientific discovery.

References

-

Melting point determination. [Link]

-

experiment (1) determination of melting points. (2021-09-19). [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]

-

5-CHLORO-1-METHYL-1H-INDOLE-3-CARBOXALDEHYDE - MySkinRecipes. [Link]

Sources

"Methyl 5-chloro-1H-indole-3-carboxylate spectral data (NMR, IR, Mass)"

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-chloro-1H-indole-3-carboxylate

This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in pharmaceutical research and fine chemical synthesis. As drug development professionals and researchers, the unambiguous structural confirmation of such molecules is paramount. This document moves beyond a simple presentation of data, offering insights into the causal relationships behind experimental choices and a self-validating framework for spectral interpretation. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the results, but also the field-proven methodologies to obtain them.

Molecular Structure and Analytical Overview

The structural elucidation of a molecule like this compound relies on assembling a puzzle where each spectroscopic technique provides unique and complementary pieces of information. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis in organic chemistry. For this molecule, both ¹H and ¹³C NMR provide definitive information about the arrangement of atoms.

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their connectivity. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps in observing the N-H proton, which might otherwise exchange too rapidly.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.10 | br s | 1H | NH -1 |

| ~8.15 | d | 1H | H -2 |

| ~8.05 | d | 1H | H -4 |

| ~7.50 | d | 1H | H -7 |

| ~7.20 | dd | 1H | H -6 |

| ~3.85 | s | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton (~12.10 ppm): The downfield chemical shift is characteristic of an indole N-H proton, which is deshielded due to the aromaticity of the ring system and potential hydrogen bonding with the solvent.[1] It appears as a broad singlet because of quadrupole broadening from the adjacent nitrogen atom.

-

Indole Protons (8.15 - 7.20 ppm): The protons on the indole ring appear in the aromatic region. The H-2 proton is a singlet (or a narrow doublet) and is significantly downfield due to the influence of the adjacent nitrogen and the ester group. The H-4 proton appears as a doublet, deshielded by the chloro-substituent at position 5. The H-7 proton also appears as a doublet. The H-6 proton shows as a doublet of doublets, indicating coupling to both the H-4 and H-7 protons.

-

Methyl Ester Protons (~3.85 ppm): The sharp singlet integrating to three protons is unequivocally assigned to the methyl group of the ester functionality. Its chemical shift is typical for protons on a carbon attached to an oxygen atom.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C =O (ester) |

| ~135.0 | C -7a |

| ~133.0 | C -2 |

| ~128.5 | C -3a |

| ~125.5 | C -5 |

| ~122.0 | C -6 |

| ~120.0 | C -4 |

| ~113.5 | C -7 |

| ~105.0 | C -3 |

| ~51.0 | -OC H₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (~165.0 ppm): This downfield signal is characteristic of an ester carbonyl carbon.

-

Aromatic Carbons (135.0 - 113.5 ppm): The eight carbons of the indole ring system are observed in this region. The carbon bearing the chlorine atom (C-5) is identifiable, as are the quaternary carbons (C-3a and C-7a) which would be absent in a DEPT-135 experiment.[2]

-

C-3 Carbon (~105.0 ppm): This carbon is shifted significantly upfield relative to the other aromatic carbons due to the electron-donating effect of the nitrogen atom.

-

Methyl Carbon (~51.0 ppm): The signal for the methyl ester carbon appears in the typical range for an sp³-hybridized carbon attached to an oxygen atom.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures the acquisition of reliable and reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3][4]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.[5] The choice of solvent is critical as it must completely dissolve the sample without interfering with the signals of interest.[4]

-

Ensure complete dissolution, using gentle vortexing if necessary. It is best practice to dissolve the sample in a secondary vial before transferring it to the NMR tube, as this makes complete dissolution easier to achieve and verify.[5]

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[3][6]

-

Ensure the final sample height in the NMR tube is between 4 and 5 cm.[3][4]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[4]

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity across the sample.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters.

-

Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch (methyl) |

| ~1700 | Strong | C=O Stretch (ester) |

| 1600-1450 | Medium | C=C Stretch (aromatic ring) |

| ~1230 | Strong | C-O Stretch (ester) |

| ~800 | Strong | C-Cl Stretch |

Interpretation of the IR Spectrum:

-

N-H Stretch (~3300 cm⁻¹): A distinct peak in this region confirms the presence of the indole N-H group.

-

C=O Stretch (~1700 cm⁻¹): A very strong and sharp absorption band here is the most prominent feature of the spectrum, clearly indicating the carbonyl group of the methyl ester.[7]

-

Aromatic Region (3100 cm⁻¹ and 1600-1450 cm⁻¹): The peak just above 3000 cm⁻¹ is characteristic of C-H stretching on an aromatic ring.[8][9][10] Multiple bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the indole ring system.[11]

-

C-O and C-Cl Stretches: The strong absorption around 1230 cm⁻¹ is typical for the C-O single bond stretch of the ester. The presence of the C-Cl bond is indicated by a strong band in the fingerprint region, typically around 800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[12]

Step-by-Step Methodology:

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Run a background spectrum to capture the absorbance of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[13]

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. This ensures good contact, which is critical for obtaining a high-quality spectrum.[14]

-

Sample Measurement: Acquire the spectrum. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample.[14][15] At this point of reflection, an evanescent wave penetrates a few micrometers into the sample, and absorption occurs.[12]

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 211/213 | [M]⁺˙, Molecular ion peak (approx. 3:1 ratio) |

| 180/182 | [M - OCH₃]⁺ |

| 152/154 | [M - COOCH₃]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺˙): The presence of a pair of peaks at m/z 211 and 213 in an approximate 3:1 intensity ratio is the definitive signature of a compound containing one chlorine atom, confirming the molecular formula C₁₀H₈ClNO₂.

-

Key Fragments: The fragmentation of indole esters often involves the loss of the ester components.[16][17] The loss of a methoxy radical (•OCH₃, 31 Da) leads to the fragment at m/z 180/182. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment can also occur. The loss of the entire carbomethoxy group (•COOCH₃, 59 Da) results in the fragment at m/z 152/154, corresponding to the 5-chloro-1H-indole cation.

Caption: Key fragmentation steps for this compound in MS.

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

Direct infusion ESI-MS is a rapid method for determining the molecular weight of a purified sample without chromatographic separation.[18][19]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~5-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.[20]

-

Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump connected via capillary tubing to the ESI source of the mass spectrometer.

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to optimal values for the analyte and solvent system.

-

Data Acquisition: Begin the infusion at a low flow rate (e.g., 5-10 µL/min). The mass spectrometer will acquire data across a specified mass range, revealing the m/z of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, positive ion mode is typically used.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the structure of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key N-H, C=O, and C-Cl functional groups, and the mass spectrum verifies the molecular weight and the presence of a chlorine atom. This integrated analytical approach exemplifies a robust, self-validating system for the structural elucidation of critical chemical entities in a research and development setting.

References

- Organomation.

- Zhang, L., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-8.

- Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry, 40(10), 1351-7.

- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.

- University of York, Chemistry Teaching Labs. Preparing an NMR sample.

- Iowa State University, Chemical Instrumentation Facility.

- C-CART. GOOD LAB PRACTICE-NMR.

- The Royal Society of Chemistry.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4998.

- Candeias, N. R., et al. (2020).

- Specac Ltd.

- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Fiveable. 12.7 Interpreting Infrared Spectra. Organic Chemistry.

- Chemistry LibreTexts. (2023).

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.

- University of Bergen. Guidelines for mass spectrometric analysis.

- ChemicalBook. Indole(120-72-9) 1H NMR spectrum.

- Benchchem. (2025).

- Regioselective C5−H Direct Iodin

- YouTube. (2025).

- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.

- UCLA Chemistry.

- University of Wisconsin-Madison Biotechnology Center. Electrospray Direct Injection.

- OpenStax. (2023). 15.

- Chemistry LibreTexts. (2024). 15.

- ETH Zurich Research Collection. (2020). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis.

- ResearchGate. (2016).

- Spangler, A., et al. (2021). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites, 11(11), 738.

- Gangoiti, J., et al. (2001). Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes. Applied and Environmental Microbiology, 67(10), 4542-4549.

- BLD Pharm.

- ChemicalBook. 5-chloro-1h-indole-3-carboxylic acid methyl ester(172595-67-4) 1 h nmr.

- Magritek.

- Soares, D. C., et al. (2018). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 29(8), 1649-1655.

- Reich, H. J.

Sources

- 1. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tetratek.com.tr [tetratek.com.tr]

- 3. organomation.com [organomation.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 15. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 16. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 19. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. uib.no [uib.no]

A Technical Guide to Methyl 5-chloro-1H-indole-3-carboxylate: Synthesis, Characterization, and Applications

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery. Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, frequently incorporated to enhance metabolic stability, modulate electronic properties, or improve binding affinity.[2]

This technical guide provides an in-depth examination of Methyl 5-chloro-1H-indole-3-carboxylate, a key synthetic intermediate. We will explore its chemical properties, detail robust synthetic pathways, provide a framework for its spectroscopic characterization, and discuss its critical role as a versatile building block in the development of novel therapeutics and other advanced materials. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's utility and practical application.

Section 1: Physicochemical and Structural Properties

This compound is an off-white to pinkish solid at room temperature.[3] Its core structure consists of a bicyclic indole ring system, substituted with a chlorine atom at the 5-position and a methyl carboxylate group at the 3-position. This arrangement of functional groups makes it an exceptionally useful precursor for further chemical elaboration.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 172595-67-4 | [3][4] |

| Molecular Formula | C₁₀H₈ClNO₂ | [3][4] |

| Molecular Weight | 209.63 g/mol | [3][4] |

| Appearance | Off-white to pinkish solid | [3] |

| InChI Key | QFNXAQPCYKEICY-UHFFFAOYSA-N | [4] |

Section 2: Synthesis Strategies

The synthesis of the indole nucleus is a well-established field of organic chemistry. For this compound, both foundational and practical laboratory-scale routes are viable, depending on the available starting materials.

Foundational Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most powerful and versatile methods for constructing the indole core.[5] The reaction condenses a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6]

For the title compound, the conceptual Fischer route would involve the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with methyl pyruvate. The mechanism proceeds through a hydrazone intermediate, which undergoes a[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[5]

Causality: The choice of a Brønsted or Lewis acid catalyst is critical for promoting both the initial condensation and the subsequent rearrangement steps.[7] While this method is robust, a key challenge can be controlling the regioselectivity when using unsymmetrical ketones, though methyl pyruvate is symmetric in its key reacting portion.[8]

Caption: General workflow of the Fischer Indole Synthesis.

A Practical Laboratory-Scale Synthesis

A more common and often higher-yielding laboratory approach involves the modification of a pre-existing 5-chloroindole scaffold. This multi-step synthesis is reliable and avoids potential regioselectivity issues associated with some Fischer syntheses.

-

Vilsmeier-Haack Formylation: The synthesis begins with commercially available 5-chloroindole. It undergoes a Vilsmeier-Haack reaction using a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) to install a formyl group (-CHO) at the electron-rich C3 position, yielding 5-chloro-1H-indole-3-carbaldehyde.[9] This method is exceptionally efficient for formylating indoles.

-

Oxidation to Carboxylic Acid: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 5-chloro-1H-indole-3-carboxylic acid.[10] A standard and mild method for this transformation is the Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt. This prevents over-oxidation and side reactions common with stronger oxidants.

-

Fischer Esterification: The final step is the esterification of the carboxylic acid. This is readily achieved via the classic Fischer esterification, which involves refluxing the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), to drive the equilibrium towards the methyl ester product.[11]

Caption: A practical three-step synthesis workflow.

Section 3: Structural Elucidation and Spectroscopic Analysis

Confirming the structure and purity of the synthesized compound is paramount. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a self-validating system for characterization. The following data are predicted based on the known spectra of the parent compound, methyl 1H-indole-3-carboxylate, and related analogs.[12]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 | br s | 1H | N-H | The indole N-H proton is acidic and typically appears as a broad singlet far downfield, consistent with literature values for similar structures in DMSO.[13] |

| ~8.2 | d | 1H | H-2 | The C2 proton is adjacent to the pyrrole nitrogen and is deshielded, appearing as a doublet due to small coupling to the N-H. |

| ~7.9 | d (J ≈ 2.0 Hz) | 1H | H-4 | H-4 is ortho to the electron-withdrawing carboxylate group and shows only meta-coupling to H-6, appearing as a doublet. |

| ~7.5 | d (J ≈ 8.7 Hz) | 1H | H-7 | H-7 is ortho to the pyrrole ring fusion and couples only to H-6, resulting in a doublet. |

| ~7.2 | dd (J ≈ 8.7, 2.0 Hz) | 1H | H-6 | H-6 is coupled to both H-7 (ortho) and H-4 (meta), presenting as a doublet of doublets. |

| ~3.8 | s | 3H | -OCH₃ | The methyl ester protons are chemically equivalent and appear as a sharp singlet. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

|---|---|---|

| ~164.5 | C=O | The ester carbonyl carbon is highly deshielded. |

| ~135.0 | C-7a | Quaternary carbon at the ring junction. |

| ~133.0 | C-2 | The C2 carbon, adjacent to the nitrogen. |

| ~128.0 | C-5 | Carbon bearing the chlorine atom; its shift is directly influenced by the halogen. |

| ~125.5 | C-3a | Quaternary carbon at the ring junction. |

| ~122.0 | C-6 | Aromatic CH carbon. |

| ~120.0 | C-4 | Aromatic CH carbon. |

| ~114.0 | C-7 | Aromatic CH carbon. |

| ~106.0 | C-3 | Quaternary carbon bearing the carboxylate group. |

| ~51.0 | -OCH₃ | The methyl ester carbon. |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

|---|---|---|

| ~3300 | Strong, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1690 | Strong | C=O Stretch (Ester) |

| 1600, 1470 | Medium | C=C Stretch (Aromatic) |

| ~1240 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

|---|---|

| 209/211 | Molecular ion (M⁺) peak, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. |

| 178/180 | Loss of methoxy group (-OCH₃). |

| 150/152 | Loss of the entire ester group (-COOCH₃). |

Section 4: Applications in Research and Development

This compound is not typically an end-product but rather a high-value starting material. Its utility stems from the reactivity of the methyl ester, which can be easily converted into a wide array of other functional groups.

Central Scaffold in Drug Discovery

This compound is a crucial building block for pharmaceuticals, particularly those targeting neurological disorders, inflammation, and cancer.[3] The 5-chloro substitution is a common feature in serotonin receptor modulators.[14] The true value lies in the synthetic versatility of the C3-ester. It can be hydrolyzed back to the carboxylic acid for amide coupling, reduced to an alcohol, or converted to a hydrazide, opening pathways to diverse libraries of bioactive molecules.[3]

Caption: Synthetic utility as a versatile chemical intermediate.

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, the biological activity of indole derivatives makes them candidates for the development of novel agrochemicals for crop protection.[3] In materials science, the rigid, planar, and electron-rich indole structure can be incorporated into polymers or organic semiconductors to enhance their thermal, mechanical, or electronic properties.[3]

Section 5: Detailed Experimental Protocols

The following protocols are representative procedures for the three-step synthesis outlined in Section 2.2. Standard laboratory safety precautions must be followed.

Protocol 5.1: Synthesis of 5-chloro-1H-indole-3-carbaldehyde (Step 1)

-

Rationale: This protocol utilizes the Vilsmeier-Haack reaction for efficient C3-formylation.[9]

-

In a three-neck flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 5 eq.) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Dissolve 5-chloroindole (1 eq.) in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Allow the reaction to warm to room temperature, then heat to 40-50 °C for 1-2 hours until TLC analysis indicates consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is ~8-9.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the product.[9]

Protocol 5.2: Synthesis of 5-chloro-1H-indole-3-carboxylic acid (Step 2)

-

Rationale: This protocol uses a mild Pinnick oxidation to convert the aldehyde to a carboxylic acid without affecting the indole ring.

-

Suspend 5-chloro-1H-indole-3-carbaldehyde (1 eq.) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (4-5 eq.) to act as a hypochlorite scavenger.

-

In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.

-

Add the aqueous solution of NaClO₂/NaH₂PO₄ dropwise to the indole suspension at room temperature.

-

Stir the reaction for 4-6 hours, monitoring by TLC.

-

Once complete, dilute the reaction with water and acidify to pH 2-3 with 1M HCl.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford the carboxylic acid.

Protocol 5.3: Synthesis of this compound (Step 3)

-

Rationale: A standard Fischer esterification using excess methanol as both solvent and reagent, with an acid catalyst to drive the reaction.[11]

-

Suspend 5-chloro-1H-indole-3-carboxylic acid (1 eq.) in methanol (10-20 volumes).

-

Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq.) as a catalyst.

-

Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the methanol.

-

Pour the residue into cold water and neutralize with a saturated solution of sodium bicarbonate.

-

The product may precipitate out and can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure methyl ester.

References

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.

-

Ethyl 7-bromo-1H-indole-2-carboxylate CAS 16732-69-7 - BIOSYNCE. Available at: [Link]

-

1H-indole-3-carboxaldehyde, 5-chloro- - ChemBK. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. Available at: [Link]

-

Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

-

Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | CID 4777711 - PubChem. Available at: [Link]

-

5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

-

Fischer indole synthesis - Wikipedia. Available at: [Link]

-

5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

5-CHLORO-1-METHYL-1H-INDOLE-3-CARBOXALDEHYDE - MySkinRecipes. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available at: [Link]

-

New 3H-indole synthesis by Fischer's method. Part I - PubMed. Available at: [Link]

-

Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem. Available at: [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

-

5-Chloro-1H-indole-3-carboxylic acid - PMC - NIH. Available at: [Link]

-

(PDF) 5-Chloro-1H-indole-3-carboxylic acid - ResearchGate. Available at: [Link]

-

An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]

- 10. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. 5-CHLORO-1-METHYL-1H-INDOLE-3-CARBOXALDEHYDE [myskinrecipes.com]

Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Chemistry

Sources

- 1. testbook.com [testbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 16. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

A Comprehensive Technical Guide to the Synthesis of Methyl 5-chloro-1H-indole-3-carboxylate

This guide provides an in-depth exploration of the synthetic routes to Methyl 5-chloro-1H-indole-3-carboxylate, a key intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the foundational chemical principles, proven experimental protocols, and critical considerations for the successful synthesis of this versatile indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a target of intense synthetic effort. The specific derivative, this compound, serves as a crucial building block for a range of pharmacologically active molecules. The presence of the chloro-substituent at the 5-position and the methyl carboxylate at the 3-position provides handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

Primary Synthetic Strategy: The Fischer Indole Synthesis

The most direct and widely employed method for the synthesis of this compound is the Fischer indole synthesis.[3][4][5][6][7] Discovered by Emil Fischer in 1883, this robust reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[3][5][7]

Core Starting Materials

The Fischer synthesis of this compound logically commences with two key, commercially available starting materials:

-

4-Chlorophenylhydrazine hydrochloride: This provides the core aniline and subsequent indole nitrogen, as well as the C4, C5, C6, and C7 of the indole ring, including the essential 5-chloro substituent. It is readily available from various chemical suppliers.[8][9][10][11][12]

-

Methyl pyruvate: This α-ketoester provides the remaining carbon atoms (C2 and C3) and the methyl carboxylate group at the 3-position of the indole ring. It is also a common and accessible reagent.[13][14][15][16]

Reaction Mechanism: A Stepwise Perspective

The Fischer indole synthesis proceeds through a well-established mechanism involving several key transformations. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Hydrazone Formation: The initial step is the condensation of 4-chlorophenylhydrazine with methyl pyruvate to form the corresponding phenylhydrazone. This reaction is typically carried out under mild acidic conditions.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[17][17]-Sigmatropic Rearrangement: Under the influence of an acid catalyst, the enamine undergoes a[17][17]-sigmatropic rearrangement, a critical C-C bond-forming step.[5]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a cyclic aminal.

-

Elimination of Ammonia: Finally, the elimination of ammonia from the aminal, driven by the formation of the stable aromatic indole ring, yields the final product.[5]

Diagram of the Fischer Indole Synthesis Workflow

Caption: Workflow for the Fischer Indole Synthesis.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established Fischer indole syntheses and should be optimized for specific laboratory conditions.

Step 1: Hydrazone Formation

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

To this solution, add methyl pyruvate (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

The hydrazone can be isolated by filtration, washed with a cold solvent, and dried, or used directly in the next step.

Step 2: Indolization

-

Suspend the crude or purified hydrazone in a high-boiling point solvent like glacial acetic acid or a mixture of acetic acid and a mineral acid (e.g., H₂SO₄ or HCl).[4][6][7]

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The crude product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water to remove any residual acid and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

| Parameter | Condition | Rationale |